5-Acetoxymethyl-2-furaldehyde-13C6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

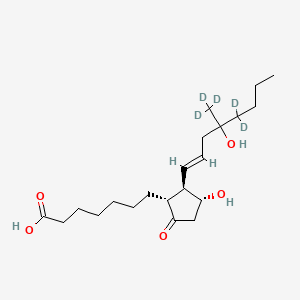

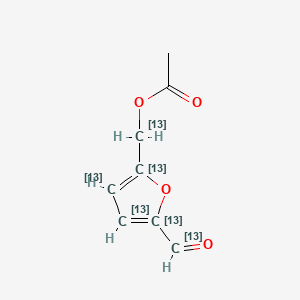

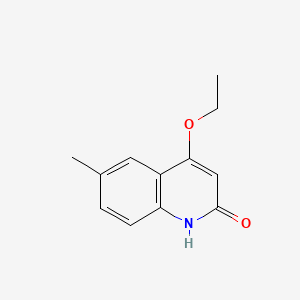

5-Acetoxymethyl-2-furaldehyde-13C6 is a biochemical used for proteomics research . It is a volatile flavor compound present in berrycactus . It is also a potential sweet modulator compound present in traditional balsamic vinegar of Modena . It can be used for the reduction of off-taste of vinegar .

Molecular Structure Analysis

The molecular formula of 5-Acetoxymethyl-2-furaldehyde-13C6 is C2(13C)6H8O4 . Its molecular weight is 174.10 .Chemical Reactions Analysis

5-Acetoxymethyl-2-furaldehyde-13C6 can be used for the reduction of off-taste of vinegar . More detailed information about its chemical reactions was not found in the available resources.Scientific Research Applications

Biomass Conversion and Chemical Synthesis

One of the primary applications of furanic compounds, akin to 5-Acetoxymethyl-2-furaldehyde-13C6, is in the conversion of biomass into valuable chemicals. Furanic derivatives like 5-hydroxymethylfurfural (HMF) and furfural are produced from lignocellulosic biomass, serving as platform chemicals for generating a wide range of monomers, polymers, and fuels. This transformation underscores the potential of furanic compounds in replacing non-renewable hydrocarbon sources, thereby supporting sustainable chemical industry practices (Chernyshev, Kravchenko, & Ananikov, 2017).

Green Chemistry and Solvent Selection

The research on biphasic dehydration of sugars to produce furanic derivatives like HMF and furfural highlights the importance of solvent selection in enhancing process productivity and minimizing undesired side reactions. The application of green chemistry principles in selecting environmentally benign solvents is critical for optimizing these reactions, which is relevant to the broader application of furanic compounds in sustainable chemical synthesis (Esteban, Vorholt, & Leitner, 2020).

Catalytic Processes

Catalytic transformations of biomass-derived furfurals into cyclopentanones and their derivatives are explored as a pathway to obtain a spectrum of commercial compounds from renewable resources. This research area emphasizes the role of furanic compounds in facilitating the production of petrochemical alternatives through innovative catalytic methods, highlighting the adaptability and utility of furanic derivatives in chemical synthesis (Dutta & Bhat, 2021).

Biocatalytic Valorization

The instability of furanic compounds like furfural and HMF presents challenges in synthetic modifications, which biocatalysis can address through high selectivity and mild reaction conditions. Biocatalytic approaches to valorizing furans suggest a promising avenue for environmentally friendly and efficient transformations of these compounds into valuable products (Domínguez de María & Guajardo, 2017).

Material Science Applications

Furanic compounds are also pivotal in material science, where they serve as key ingredients in producing adhesives, coatings, and other functional materials. The exploration of HMF and its derivatives in adhesive systems, for instance, demonstrates the potential of furanic compounds in replacing fossil-based chemicals in industrial applications, contributing to the development of sustainable material solutions (Thoma et al., 2020).

Safety And Hazards

5-Acetoxymethyl-2-furaldehyde-13C6 can cause skin irritation and serious eye irritation . In case of skin contact, it is advised to wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, medical attention should be sought . In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and seek medical attention .

properties

IUPAC Name |

[5-(oxo(113C)methyl)(2,3,4,5-13C4)furan-2-yl](113C)methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-6(10)11-5-8-3-2-7(4-9)12-8/h2-4H,5H2,1H3/i2+1,3+1,4+1,5+1,7+1,8+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAVITTVTXPZTSE-CLQMYPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CC=C(O1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[13CH2][13C]1=[13CH][13CH]=[13C](O1)[13CH]=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Acetoxymethyl-2-furaldehyde-13C6 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-hydroxy-[1,3]dioxolo[4,5-G]quinoline-7-carboxylate](/img/structure/B564943.png)

![N-Boc-(1S)-3-[3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine](/img/structure/B564951.png)

![N-Boc-(1S)-3-[3-(3-(isopropyl-d6)-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine](/img/structure/B564952.png)